N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide

Triazoloquinoxaline SAR Sulfonamide substitution Target selectivity

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide (CAS 896821-70-8, molecular formula C19H19N5O2S, MW 381.45) belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, a fused heterocyclic scaffold recognized across multiple therapeutic programs for its capacity to engage diverse biological targets. The compound features an N-methyl-benzenesulfonamide substituent at the 4-position of the triazoloquinoxaline core and a 1-ethyl group on the triazole ring, distinguishing it from other 4-amino, 4-ether, and 4-sulfanyl analogs within the class.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 896821-70-8
Cat. No. B2653767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
CAS896821-70-8
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C19H19N5O2S/c1-4-17-21-22-19-18(20-15-7-5-6-8-16(15)24(17)19)23(3)27(25,26)14-11-9-13(2)10-12-14/h5-12H,4H2,1-3H3
InChIKeyBQHVLTXJLMWCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide (CAS 896821-70-8): Compound Class and Procurement Baseline


N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide (CAS 896821-70-8, molecular formula C19H19N5O2S, MW 381.45) belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, a fused heterocyclic scaffold recognized across multiple therapeutic programs for its capacity to engage diverse biological targets [1]. The compound features an N-methyl-benzenesulfonamide substituent at the 4-position of the triazoloquinoxaline core and a 1-ethyl group on the triazole ring, distinguishing it from other 4-amino, 4-ether, and 4-sulfanyl analogs within the class [2]. It has been registered in screening libraries under identifiers CHEMBL1716955 and MLS001140888 and has been profiled in multiple high-throughput screening campaigns against targets including RGS4, mu-opioid receptor, ADAM17, and muscarinic M1 receptor [3].

Why Triazoloquinoxaline Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 896821-70-8


Within the [1,2,4]triazolo[4,3-a]quinoxaline class, the nature of the 4-position substituent is a critical determinant of both target selectivity and potency. Published structure-activity relationship (SAR) studies on triazoloquinoxalines demonstrate that replacing a 4-amino group with a 4-sulfonamide or 4-ether linker can shift potency by over an order of magnitude against the same target and can completely alter the target selectivity profile [1]. For example, in the UT-A1 inhibitor series reported by Lee et al. (2018), the most potent compound 8ay—a 4-aryl-ether-substituted benzenesulfonamide—achieved an IC50 of approximately 150 nM, whereas close analogs with different 4-substituents showed substantially reduced or absent activity, underscoring that subtle modifications at this position are not functionally interchangeable [1]. The target compound (CAS 896821-70-8) carries a distinctive N-methyl-sulfonamide at position 4 and a 1-ethyl group, a combination that is expected to confer a unique target interaction profile relative to both 4-amino (antidepressant patent series) and 4-ether-linked (UT-A1 inhibitor series) analogs [2].

Quantitative Differentiation Evidence for N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide Versus Closest Analogs


4-Position Substitution Pattern: N-Methyl-Sulfonamide vs. 4-Amino and 4-Ether Linked Analogs

The target compound carries an N-methyl-benzenesulfonamide group directly attached at the 4-position of the triazoloquinoxaline core. This substitution pattern is structurally distinct from the 4-diethylamino analogs exemplified in patent EP0107455B1 (e.g., 4-diethylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 98–100°C, MW 269) and from the 4-aryl-ether-linked benzenesulfonamide analog 8ay (IC50 ≈ 150 nM against UT-A1) reported by Lee et al. [1][2]. The direct N-methyl-sulfonamide linkage eliminates the flexible ether spacer present in 8ay, reducing the number of rotatable bonds from 7 (in 8ay) to 4 (target compound), which is predicted to alter both conformational flexibility and target binding mode [3].

Triazoloquinoxaline SAR Sulfonamide substitution Target selectivity

Multi-Target Screening Profile Across Distinct Target Classes: Differentiated from Single-Target Triazoloquinoxalines

PubChem BioAssay records indicate that CAS 896821-70-8 has been tested in at least five distinct high-throughput screening campaigns against structurally and functionally unrelated targets: (1) regulator of G-protein signaling 4 (RGS4, Johns Hopkins Ion Channel Center); (2) mu-type opioid receptor MOR-1 (Scripps Research Institute); (3) ADAM17/TACE (Scripps); (4) muscarinic acetylcholine receptor M1 (Scripps); and (5) the unfolded protein response pathway (Burnham Center for Chemical Genomics) . This broad screening footprint contrasts with the more narrowly characterized triazoloquinoxalines such as 8ay (primarily UT-A1) and the 4-amino series from EP0107455B1 (antidepressant behavioral models). While quantitative activity values from these screens are not publicly disclosed, the compound's inclusion in multiple orthogonal assay campaigns demonstrates a multi-target interaction profile that is structurally encoded by its N-methyl-sulfonamide substitution .

High-throughput screening Polypharmacology Target profiling

Physicochemical Differentiation: Hydrogen Bond Donor Count and logP Profile vs. 4-Amino Triazoloquinoxalines

The N-methyl-sulfonamide substitution at position 4 results in a hydrogen bond donor (HBD) count of 0 for CAS 896821-70-8, in contrast to 4-amino-substituted triazoloquinoxalines (e.g., 4-diethylamino-1-ethyl analog from EP0107455B1) which possess a tertiary amine capable of protonation and hydrogen bonding [1][2]. The computed XLogP3-AA value of 3.8 for the target compound indicates moderate lipophilicity, which may favor blood-brain barrier penetration relative to more polar 4-amino congeners [1]. This HBD = 0 profile is a distinctive feature that differentiates the compound from many CNS-targeted triazoloquinoxalines, which commonly bear a basic amine at position 4 [2].

Drug-likeness Physicochemical properties CNS drug design

ChEMBL Preclinical Annotation: Differentiated Development Stage from Research-Only Triazoloquinoxalines

The ChEMBL database (CHEMBL1716955) assigns this compound a Max Phase of 'Preclinical,' indicating that it or a closely related analog has advanced beyond primary screening into preclinical development studies [1]. The ChEMBL record also documents 5 potency assays against 4 distinct target categories (Enzyme, Epigenetic regulator, Unclassified protein), providing quantitative bioactivity data curated from the literature [1]. This contrasts with the majority of triazoloquinoxaline analogs available from commercial vendors, which lack curated bioactivity annotations and remain at the 'research tool' stage without documented preclinical progression.

Preclinical development ChEMBL Drug discovery stage

High-Impact Application Scenarios for N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide


GPCR Pathway Probe Development: RGS4 and Opioid Receptor Screening

The compound's documented screening against regulator of G-protein signaling 4 (RGS4) and the mu-opioid receptor (MOR-1) positions it as a potential starting point for developing probes that modulate GPCR signaling at the level of G-protein regulation rather than at the receptor orthosteric site . RGS4 is a negative regulator of Gαq and Gαi signaling, and small-molecule RGS4 inhibitors are of interest for conditions including Parkinson's disease and atrial fibrillation [1]. The compound's HBD = 0 profile and moderate lipophilicity (XLogP3-AA = 3.8) may facilitate membrane permeability, which is relevant for intracellular RGS4 target engagement [2].

Triazoloquinoxaline Scaffold-Hopping Reference for Kinase and Epigenetic Inhibitor Programs

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has been exploited in BET bromodomain inhibitor programs (US Patent 11,028,090) and DNA-PK inhibitor discovery (BAY-8400) [1]. The N-methyl-sulfonamide substituent at position 4 distinguishes this compound from the 4-amino and 4-ether analogs used in those programs. For medicinal chemistry teams pursuing scaffold-hopping strategies around triazoloquinoxaline-based kinase or epigenetic inhibitors, this compound serves as a structurally distinct comparator that probes the impact of 4-sulfonamide substitution on target selectivity and physicochemical properties [2].

ADAM17/TACE Metalloprotease Inhibitor Reference Compound

The compound was screened in a QFRET-based biochemical assay against ADAM17 (TACE), a disintegrin and metalloprotease implicated in TNF-α shedding and inflammatory signaling . ADAM17 is a validated target in inflammatory diseases and oncology. The compound's N-methyl-sulfonamide motif is a known zinc-binding group mimetic that could interact with the catalytic zinc ion in metalloprotease active sites . For research groups studying ADAM17 inhibition, this compound provides a triazoloquinoxaline-based chemotype that is structurally distinct from the hydroxamate-based inhibitors that dominate the ADAM17 literature.

CNS Drug Discovery: Neutral Sulfonamide Entry Vector for Brain-Penetrant Programs

The combination of moderate lipophilicity (XLogP3-AA = 3.8), zero hydrogen bond donors, and the absence of a basic amine center differentiates this compound from classical CNS-targeted triazoloquinoxalines that rely on a protonatable 4-amino group for target engagement [1]. The neutral character of the sulfonamide may reduce P-glycoprotein efflux susceptibility and lysosomal trapping compared with basic amine-containing analogs . This property profile makes it a useful comparator for CNS drug discovery programs evaluating the impact of charge state on brain penetration within the triazoloquinoxaline chemical series.

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